

Technical Guide: Physical and Chemical Properties of Technical Grade Pyrifluquinazon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrifluquinazon*

Cat. No.: *B166700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifluquinazon is a quinazinalone insecticide that effectively controls sap-feeding insects.^[1] Its distinct mode of action, targeting the chordotonal organ Transient Receptor Potential Vanilloid (TRPV) ion channels, makes it a valuable tool in insecticide resistance management programs.^[2] This technical guide provides an in-depth overview of the physical and chemical properties of technical grade **Pyrifluquinazon**, detailed experimental protocols for their determination based on internationally recognized guidelines, and a visualization of its mode of action.

Chemical Identity

Property	Value
Common Name	Pyrifluquinazon
Chemical Name (IUPAC)	1-acetyl-1,2,3,4-tetrahydro-3-[(3-pyridylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]quinazolin-2-one ^{[1][3]}
CAS Number	337458-27-2 ^{[1][2]}
Molecular Formula	C ₁₉ H ₁₅ F ₇ N ₄ O ₂ ^{[1][4]}
Molecular Weight	464.34 g/mol ^{[1][4]}
Chemical Structure	

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of technical grade Pyrifluquinazon.

Property	Value	Method
Appearance	White powder ^[1]	Visual Inspection
Melting Point	138-139 °C (decomposition starts immediately after melting) ^{[1][5]}	OECD TG 102
Boiling Point	Not determined (decomposes before boiling)	OECD TG 103
Density	1.12 g/cm ³ at 20°C ^[6]	OECD TG 109
Vapor Pressure	3.75 x 10 ⁻¹⁰ Torr at 25°C ^[7]	OECD TG 104
Water Solubility (20°C)	12.1 mg/L (at pH 5.78-6.11) ^[7]	OECD TG 105
n-Octanol/Water Partition Coefficient (Log K _{ow})	3.1 at pH 6 ^[7]	OECD TG 107
Dissociation Constant (pK _a)	5.8 (calculated, protonation of the pyridinium group) ^[1]	OECD TG 112
Hydrolysis Half-life (25°C)	95 days at pH 5, 24 days at pH 7, <1 day at pH 9 ^[8]	OECD TG 111
Photolysis in Water	Environmental half-life of 85 days ^[7]	OECD TG 316
Photolysis in Soil	Stable to photolysis ^[7]	OECD TG 307

Experimental Protocols

The determination of the physical and chemical properties of **Pyrifluquinazon** should follow internationally accepted guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.

Melting Point/Melting Range (OECD TG 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like **Pyrifluquinazon**, the capillary method is commonly employed.

- Principle: A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which the substance begins to melt and is completely molten are recorded.
- Apparatus:
 - Melting point apparatus (liquid bath or metal block)
 - Capillary tubes (sealed at one end)
 - Calibrated thermometer or other temperature measuring device
- Procedure:
 - The technical grade **Pyrifluquinazon** is dried and finely powdered.
 - The capillary tube is filled with the sample to a height of approximately 3 mm.
 - The filled capillary is placed in the melting point apparatus.
 - The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
 - The temperature at the beginning of melting (first appearance of liquid) and the end of melting (complete liquefaction) are recorded to define the melting range.

Vapor Pressure (OECD TG 104)

Given the low vapor pressure of **Pyrifluquinazon**, the gas saturation method is a suitable technique.

- Principle: A stream of an inert gas is passed through or over the substance at a constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by a known volume of gas is determined, and from this, the vapor pressure is calculated.
- Apparatus:

- Constant temperature bath
- Saturation column containing the test substance on a solid support
- Gas flow control and measurement system (e.g., mass flow controller)
- Trapping system to collect the vaporized substance (e.g., sorbent tubes)
- Analytical instrument for quantification (e.g., Gas Chromatography)
- Procedure:
 - A known amount of **Pyrifluquinazon** is coated onto a solid support and packed into the saturation column.
 - The column is maintained at a constant temperature.
 - A controlled flow of an inert gas (e.g., nitrogen) is passed through the column for a measured period.
 - The vaporized **Pyrifluquinazon** is collected in the trapping system.
 - The amount of trapped **Pyrifluquinazon** is quantified using a suitable analytical method.
 - The vapor pressure is calculated using the ideal gas law and the measured mass, gas volume, and temperature.

Water Solubility (OECD TG 105)

For substances with solubility in the range of **Pyrifluquinazon**, the column elution method is appropriate.

- Principle: Water is passed through a column packed with the test substance (usually on an inert support) at a constant temperature until the eluate is saturated. The concentration of the substance in the eluate is then determined.
- Apparatus:
 - Water-jacketed column

- Constant temperature circulating bath
- Pump for delivering a constant flow of water
- Inert support material (e.g., glass beads, silica gel)
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)
- Procedure:
 - The inert support is coated with an excess of **Pyrifluquinazon**.
 - The coated support is packed into the column, and the temperature is equilibrated.
 - Degassed, distilled water is pumped through the column at a low flow rate to ensure saturation.
 - Fractions of the eluate are collected over time.
 - The concentration of **Pyrifluquinazon** in each fraction is determined by a suitable analytical method until a plateau is reached, indicating saturation.
 - The water solubility is reported as the mean of the plateau concentrations.

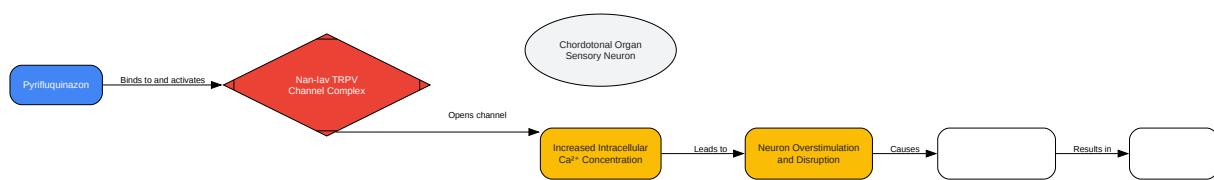
Partition Coefficient (n-Octanol/Water) (OECD TG 107)

The shake-flask method is a straightforward approach for determining the n-octanol/water partition coefficient (K_{ow}) for substances with a Log K_{ow} in the range of **Pyrifluquinazon**.

- Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent in a vessel at a constant temperature until equilibrium is reached. The concentration of the substance in each phase is then measured.
- Apparatus:
 - Separatory funnels or centrifuge tubes with stoppers
 - Mechanical shaker

- Constant temperature bath or room
- Centrifuge (if necessary to separate phases)
- Analytical instrument for quantification (e.g., HPLC)
- Procedure:
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of **Pyrifluquinazon** is dissolved in the appropriate solvent (usually the one in which it is more soluble).
 - The solution is placed in the shaking vessel with the other solvent.
 - The vessel is shaken at a constant temperature until equilibrium is established (preliminary tests determine the required time).
 - The mixture is allowed to stand, or is centrifuged, to separate the two phases completely.
 - The concentration of **Pyrifluquinazon** in both the n-octanol and water phases is determined.
 - The K_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as Log K_{ow} .

Hydrolysis as a Function of pH (OECD TG 111)


This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

- Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing the test substance are incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.
- Apparatus:

- Sterile flasks or vials
- Constant temperature incubator or water bath
- pH meter
- Analytical instrument for quantification (e.g., HPLC)
- Procedure:
 - Sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - A known concentration of **Pyrifluquinazon** is added to each buffer solution.
 - The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
 - Aliquots are taken at appropriate time intervals.
 - The concentration of remaining **Pyrifluquinazon** in each aliquot is determined by a suitable analytical method.
 - The rate of hydrolysis is determined by plotting the concentration of **Pyrifluquinazon** versus time. The half-life for hydrolysis at each pH is then calculated assuming first-order kinetics.

Mode of Action: Signaling Pathway Visualization

Pyrifluquinazon's insecticidal activity stems from its ability to modulate the chordotonal organ TRPV (Transient Receptor Potential Vanilloid) channels.^[2] Specifically, it targets the Nan-1av TRPV channel complex, which is crucial for insect senses such as hearing, balance, and coordination.^{[9][10][11]} The following diagram illustrates the proposed signaling pathway.

[Click to download full resolution via product page](#)

Caption: **Pyrifluquinazon** binds to the Nan-1av TRPV channel complex in chordotonal neurons, leading to excessive calcium influx, neuronal overstimulation, disruption of feeding, and eventual insect mortality.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of technical grade **Pyrifluquinazon**. The data, presented in a clear and structured format, is essential for researchers, scientists, and professionals involved in drug development and pesticide management. The detailed methodologies, based on OECD guidelines, ensure that these properties can be reliably determined in a laboratory setting. Furthermore, the visualization of the signaling pathway offers a clear understanding of **Pyrifluquinazon**'s mode of action at the molecular level. This information is critical for the safe and effective use of this insecticide and for the development of future pest control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. oecd.org [oecd.org]
- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 9. BASF and University of Göttingen scientists find new specific insecticide target protein [agriculture.bASF.us]
- 10. Two interdependent TRPV channel subunits, inactive and Nanchung, mediate hearing in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Interdependent TRPV Channel Subunits, Inactive and Nanchung, Mediate Hearing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of Technical Grade Pyrifluquinazon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166700#physical-and-chemical-properties-of-technical-grade-pyrifluquinazon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com